molecular formula C13H9NO2 B11891689 5H-Indeno[1,2-b]pyridine-5-carboxylic acid CAS No. 115623-53-5

5H-Indeno[1,2-b]pyridine-5-carboxylic acid

Cat. No.: B11891689
CAS No.: 115623-53-5
M. Wt: 211.22 g/mol
InChI Key: UHTGCTBHFHVONQ-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Nitrogen Heterocycles in Modern Chemical Research

Polycyclic Aromatic Nitrogen Heterocycles (PANHs), also known as azaarenes, are a class of organic compounds that have garnered significant attention in modern chemical research. These molecules are structural analogs of polycyclic aromatic hydrocarbons (PAHs), where one or more carbon atoms in the aromatic rings are replaced by a nitrogen atom. researchgate.net This substitution imparts distinct physicochemical properties, such as increased polarity, mobility, and bioavailability, compared to their hydrocarbon counterparts. researchgate.net

The presence of the nitrogen heteroatom makes PANHs fundamental building blocks in medicinal chemistry, leading to the development of numerous pharmaceuticals. openmedicinalchemistryjournal.com Their structural diversity allows them to mimic various natural products and endogenous metabolites. openmedicinalchemistryjournal.com Beyond pharmaceuticals, PANHs are crucial in the development of agrochemicals, polymers, corrosion inhibitors, and dyes. openmedicinalchemistryjournal.com However, their prevalence as environmental pollutants, often co-occurring with PAHs, and their potential for greater toxicity and carcinogenicity also drive research into their detection, degradation, and environmental fate. researchgate.netresearchgate.net The study of their electronic structure continues to evolve, with recent findings identifying unique properties like dual π- and σ-aromaticity in certain nitrogen-containing ring systems. mdpi.com

Overview of the Indenopyridine Ring System: Structural Features and Research Context

The indenopyridine ring system is a tricyclic structure formed by the fusion of an indene (B144670) system with a pyridine (B92270) ring. Specifically, the parent compound 5H-Indeno[1,2-b]pyridine, also referred to as 4-Azafluorene, consists of a pyridine ring fused to the [1,2-b] positions of an indene moiety. chemeo.comchemicalbook.com This arrangement creates a planar, rigid scaffold that is of great interest in the design of bioactive molecules and functional materials.

Table 1: Structural and Chemical Data for the Parent Indenopyridine Core
Compound NameSynonymMolecular FormulaMolecular Weight (g/mol)CAS Number
5H-Indeno[1,2-b]pyridine4-AzafluoreneC12H9N167.21244-99-5

Research into indenopyridine derivatives is diverse. A significant area of investigation is their potential as anticancer agents, with studies demonstrating the antiproliferative and antimetastatic activities of various substituted indenopyridines against human cancer cell lines. nih.govnih.govresearchgate.net Other research has explored their use in developing non-hormonal male contraceptives and their application in materials science, for instance, as ligands in metallocene catalysis. ctiexchange.orgresearchgate.net

Importance of Carboxylic Acid Functionalization in Organic Synthesis and Molecular Design

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry, prized for its versatility in synthesis and its role in molecular design. Its presence can significantly influence a molecule's solubility, acidity, and ability to form hydrogen bonds, which are critical for biological interactions.

In organic synthesis, carboxylic acids are stable, readily available precursors for a vast array of other functional groups. researchgate.net They are central to fundamental reactions like amidation, which is crucial for building the peptide bonds in pharmaceuticals. rsc.org Modern synthetic methods, such as metallaphotoredox catalysis, have further empowered their use as "adaptive functional handles." acs.orgprinceton.edu These techniques allow for the direct decarboxylative functionalization of carboxylic acids to form new carbon-carbon or carbon-heteroatom bonds, providing a powerful strategy for the late-stage modification of complex molecules in drug discovery. acs.orgprinceton.edu This approach is highly valued for its ability to rapidly generate diverse molecular analogs for structure-activity relationship (SAR) studies. nih.gov

Historical Context and Current Research Landscape of Indenopyridine Chemistry

The exploration of indenopyridine chemistry dates back several decades, with early studies in the 1970s focusing on the synthesis and stereochemistry of reduced indenopyridine systems. nih.gov By the late 1980s and 1990s, synthetic chemists had developed more facile routes to the core aromatic structures, such as 5H-indeno[1,2-b]pyridines and their corresponding ketones (5H-indeno[1,2-b]pyridin-5-ones). rsc.orgacs.org

The current research landscape is heavily focused on the functional applications of indenopyridine derivatives. A major thrust is in oncology, where newly synthesized 2-amino-5H-indeno[1,2-b]pyridine derivatives have shown potent activity against prostate cancer cells. nih.govresearchgate.net Another active area of investigation is in reproductive medicine, with specific indenopyridine derivatives being evaluated for their potential as reversible, non-hormonal male contraceptives. ctiexchange.org The synthesis of novel derivatives continues to be a key objective, with recent work describing the preparation of indenopyridines containing azo groups for antimicrobial screening and the construction of complex spiro-indeno[1,2-b]quinoxalines. rsc.orgresearchgate.net

Scope and Objectives of Academic Research on 5H-Indeno[1,2-b]pyridine-5-carboxylic acid

The specific compound, This compound , is a derivative of the parent indenopyridine core, functionalized with a carboxylic acid group at the 5-position. Its commercial availability suggests its primary role as a key building block or synthetic intermediate in academic and industrial research. chemicalbook.combldpharm.com

Table 2: Chemical Data for this compound
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC13H9NO2211.22115623-53-5

The primary objectives of research involving this specific molecule are likely centered on:

Synthesis of Novel Derivatives: Utilizing the carboxylic acid handle for further chemical transformations, such as forming amides, esters, or other functional groups, to generate libraries of new indenopyridine compounds. rsc.org For example, its methyl ester, Methyl 5H-indeno[1,2-b]pyridine-5-carboxylate, is a known derivative. nih.gov

Medicinal Chemistry Exploration: Serving as a precursor for the synthesis of more complex molecules designed as potential therapeutic agents. Given the established anticancer and contraceptive activities of the indenopyridine scaffold, this acid is a logical starting point for creating new drug candidates for biological screening. nih.govnih.govctiexchange.org

Structure-Activity Relationship (SAR) Studies: Incorporating this acid or its derivatives into target molecules to probe the importance of an acidic or hydrogen-bond-donating/accepting group at the 5-position for biological activity.

While specific published studies focusing exclusively on the synthesis and application of this compound are not prominent, its value lies in its potential to unlock new chemical space within the medicinally relevant indenopyridine class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115623-53-5

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

5H-indeno[1,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C13H9NO2/c15-13(16)11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H,(H,15,16)

InChI Key

UHTGCTBHFHVONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)O

Origin of Product

United States

High Resolution Structural Elucidation and Conformational Analysis of 5h Indeno 1,2 B Pyridine 5 Carboxylic Acid

Advanced Spectroscopic Characterization Methodologies

A combination of sophisticated spectroscopic techniques is essential to comprehensively characterize the molecular architecture of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid. These methods provide detailed insights into the atomic connectivity, functional groups, and three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fused ring system and the acidic proton of the carboxyl group. The aromatic region would likely display a series of multiplets due to spin-spin coupling between adjacent protons. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. libretexts.org The protons on the indenone-like portion and the pyridine (B92270) ring will have characteristic chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Carboxylic Acid (-COOH) 10.0 - 13.0 br s -
Aromatic Protons 7.0 - 9.0 m -
H-5 4.5 - 5.5 s -

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift, typically in the range of 170-185 ppm. libretexts.org The quaternary carbons at the fusion points of the rings and the carbon bearing the carboxylic acid group will also be identifiable. The chemical shifts of the carbons in the pyridine ring will be influenced by the nitrogen atom, with those closer to the nitrogen generally appearing at a lower field.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH) 170 - 185
Aromatic/Olefinic Carbons 110 - 160
C-5 50 - 60

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different ring systems and confirming the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.

Dynamic NMR (DNMR) studies could provide insights into any conformational exchange processes or potential tautomerism in this compound. By varying the temperature, it might be possible to observe changes in the NMR spectra that indicate the presence of different conformers or tautomers in equilibrium. However, the rigid, fused-ring structure of the core molecule suggests that major conformational exchanges are unlikely.

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman spectroscopy, being complementary to IR, would also be valuable. While the O-H and C=O stretches are typically weaker in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, providing further structural information. psu.edubenthamopenarchives.com

Characteristic IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad
C-H (Aromatic) 3000 - 3100 Medium, Sharp
C=O (Carboxylic Acid) 1700 - 1730 Strong, Sharp
C=C, C=N (Aromatic Rings) 1400 - 1600 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Pathways

The electronic absorption spectrum of pyridine-containing carboxylic acids, such as this compound, is characterized by transitions within the conjugated system. In a related compound, pyridine-3,5-dicarboxylic acid, the UV spectrum in a DMSO solution shows specific absorption bands. researchgate.net The complex, extended π-system of the indenopyridine core gives rise to these electronic transitions.

Quantum-chemical calculations on similar aromatic systems, like 3-arylcoumarins, indicate that the long-wavelength absorption bands are typically due to a combination of π → π* and n → π* transitions. researchgate.net For this compound, the π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the fused aromatic rings. The n → π* transition, a lower energy process, involves the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to a π* antibonding orbital. The presence of the carboxylic acid group can influence the position and intensity of these absorption bands through its electronic effects on the conjugated pathway.

Mass Spectrometry: Precise Mass Determination and Fragmentation Pathway Elucidation (GC-MS, LC-MS, HRMS)

Mass spectrometry is a critical tool for determining the precise molecular weight and elucidating the fragmentation patterns of this compound. The molecular formula of the compound is C₁₃H₉NO₂, corresponding to a molecular weight of 223.22 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Fourier-transform ion cyclotron resonance (FTICR) or Orbitrap mass analyzers, are employed for obtaining highly accurate mass measurements, which is fundamental in pharmaceutical analysis and drug discovery for confirming elemental compositions. nih.govnih.gov

The fragmentation of pyridine carboxylic acids under mass spectrometric conditions often involves characteristic losses. For instance, in the electron ionization mass spectrum of 2-pyridinecarboxylic acid, a common fragment results from the loss of the carboxyl group. nist.gov A primary fragmentation pathway for this compound would be the loss of the carboxylic acid group (-COOH) or carbon dioxide (CO₂), leading to the formation of a stable indenopyridine cation. The fragmentation of the related compound, 5H-Indeno[1,2-b]pyridin-5-one, shows major peaks at m/z 181, 153, and 126, which can provide insight into the subsequent fragmentation of the core ring structure after the initial loss of the substituent group. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

Data Point Value Description
Molecular FormulaC₁₃H₉NO₂The elemental composition of the compound. bldpharm.com
Molecular Weight223.22The calculated molecular mass of the compound. bldpharm.com
Major Fragment[M-COOH]⁺Predicted primary fragmentation pathway involving the loss of the carboxylic acid group.
Major Fragment[M-CO₂]⁺Predicted primary fragmentation pathway involving the loss of carbon dioxide.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of carboxylic acid-containing heterocyclic compounds is significantly influenced by intermolecular forces, particularly hydrogen bonding and π-π stacking. rsc.orgexlibrisgroup.com In crystalline structures of related compounds, such as those containing pyridine and carboxylic acid functionalities, hydrogen bonds are paramount in defining the supramolecular assembly. epa.gov For carboxylic acids, dimeric structures formed via O-H···O hydrogen bonds are a common and highly stable motif. mdpi.com

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Single-crystal X-ray diffraction would provide precise measurements of the geometric parameters within the this compound molecule. Analysis of related structures reveals expected values for key parameters. For instance, in carboxylic acids, the C=O double bond is typically shorter than the C-O single bond, although this difference can be modulated by hydrogen bonding. nsf.gov In a structurally similar system, the bond lengths within the pyridine ring are influenced by the substituents. researchgate.net

The fusion of the indene (B144670) and pyridine rings creates a relatively rigid structure, but some conformational flexibility may exist, particularly in the torsion angles involving the carboxylic acid group relative to the main ring system. The planarity of the fused aromatic core would be a key feature, with minor deviations from ideal planarity.

Table 2: Representative Bond Lengths and Angles from Related Structures

Parameter Typical Value Context/Related Compound
C=O Bond Length~1.21 ÅVaries depending on hydrogen bonding environment. nsf.gov
C-O Bond Length~1.31 ÅVaries depending on hydrogen bonding environment. nsf.gov
C-C (Aromatic)1.36 - 1.41 ÅStandard range for aromatic carbon-carbon bonds.
C-N (Pyridine)~1.34 ÅTypical value in pyridine-containing heterocycles.
O-C=O Angle~123°Characteristic angle for a carboxylic acid group.
C-N-C Angle (Pyridine)~117°Typical internal angle for a pyridine ring.

Conformational Preferences and Stereochemical Features in the Crystalline State

The conformation of this compound in the crystalline state is largely governed by the imperative to form efficient packing and strong intermolecular interactions. mdpi.com The carboxylic acid group has a conformational preference, typically adopting a syn or anti disposition. The syn conformation, where the acidic proton is eclipsed with the carbonyl group, is generally more common and is often observed in hydrogen-bonded structures with halides and other acceptors. nsf.gov The formation of the common carboxylic acid dimer motif inherently involves a specific orientation of the interacting molecules. mdpi.com

Elemental Composition Analysis

Elemental analysis provides experimental verification of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound, confirming its empirical formula. The theoretical composition is calculated from the molecular formula, C₁₃H₉NO₂, and the atomic weights of the constituent elements.

Table 3: Elemental Composition of this compound

Element Molecular Formula Molecular Weight ( g/mol ) Theoretical % Carbon Theoretical % Hydrogen Theoretical % Nitrogen
This compoundC₁₃H₉NO₂223.2269.95%4.06%6.27%

The experimental values obtained from combustion analysis of a pure sample are expected to closely match these theoretical percentages, thereby confirming the identity and purity of the compound.

Computational Chemistry and Theoretical Investigations of 5h Indeno 1,2 B Pyridine 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules at the electronic level. For a molecule like 5H-indeno[1,2-b]pyridine-5-carboxylic acid, DFT can predict a wide range of properties by solving the Schrödinger equation in an approximate yet highly effective manner. Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to balance computational cost and accuracy for organic molecules. nih.govresearchgate.net Such calculations form the foundation for understanding the molecule's intrinsic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. nih.gov For aromatic and heterocyclic compounds, these orbitals are typically distributed across the π-conjugated system. In this compound, the HOMO is expected to be localized over the electron-rich indeno-pyridine fused ring system, while the LUMO would also be distributed across this π-framework, with significant contributions from the electron-withdrawing carboxylic acid and pyridine (B92270) nitrogen.

Theoretical studies on related aromatic carboxylic acids and pyridine derivatives provide a basis for estimating these properties. researchgate.netmdpi.com DFT calculations would yield specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic nature.

Table 1: Illustrative Frontier Molecular Orbital Energies for Aromatic Carboxylic Acids

This table presents typical data obtained from DFT calculations on related aromatic carboxylic acid compounds. The values for this compound would require specific calculation but are expected to fall within a similar range.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzoic acid-10.14-0.539.61
2-hydroxybenzoic acid-9.52-0.519.01
2-nitrobenzoic acid-10.83-1.549.30

Data sourced from theoretical studies on similar compounds for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, due to their high electronegativity and lone pairs of electrons. mdpi.comresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group is expected to be the most positive region, highlighting its acidic nature. semanticscholar.orgosti.gov

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MEP map provides a clear, visual guide to the molecule's reactive sites, which is invaluable for predicting how it will interact with other molecules, such as biological receptors or reactants in a chemical synthesis. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR spectra by calculating the magnetic shielding tensors of the nuclei. Comparing the predicted spectrum with experimental data helps to confirm the molecular structure. For this compound, specific shifts would be predicted for the protons and carbons of the indenopyridine core and the carboxylic acid group. researchgate.netchemicalbook.com

Vibrational Frequencies (IR/Raman): DFT calculations can determine the vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The characteristic stretching frequency of the carbonyl (C=O) bond in the carboxylic acid, typically found in the range of 1680-1710 cm-1, and the O-H stretching vibration are key features that can be predicted. nih.gov These calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and anharmonicity. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Carboxylic Acid Moiety

This table demonstrates the typical correlation between calculated and observed vibrational frequencies for key functional groups found in molecules like this compound.

Vibrational ModeCalculated Frequency (cm-1) (Scaled)Typical Experimental Range (cm-1)
O-H Stretch (Carboxylic Acid)~3500-3200 (broad)~3300-2500 (broad)
C=O Stretch (Carboxylic Acid)~1720-1680~1710-1680
C-O Stretch (Carboxylic Acid)~1320-1210~1320-1210
N-H Bending (Pyridine Ring)~1640-1550~1640-1550

Data is illustrative and based on general values for the specified functional groups. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly in biological systems where molecular recognition is key. This compound has limited conformational flexibility in its rigid fused-ring core, but rotation around the C-C bond connecting the carboxylic acid group to the indenyl ring is possible.

Computational methods can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is often done using a two-step approach:

Molecular Mechanics (MM): A faster, classical method used to perform an initial broad conformational search to identify a wide range of possible low-energy structures.

Quantum Mechanics (QM): The low-energy conformers identified by MM are then subjected to more accurate QM optimization (e.g., using DFT) to obtain reliable geometries and relative energies. nih.gov

For this compound, this analysis would reveal the preferred orientation of the carboxylic acid group relative to the planar indenopyridine ring system. This orientation can be influenced by subtle intramolecular interactions, such as weak hydrogen bonds or steric hindrance.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and, most importantly, the high-energy transition states that connect them, chemists can gain a deep understanding of reaction mechanisms. For this compound, this could involve studying:

Esterification or Amidation Reactions: Modeling the reaction of the carboxylic acid group to form esters or amides, which are common synthetic transformations. nih.gov

Decarboxylation: Investigating the mechanism and energy requirements for the removal of the -COOH group.

Electrophilic Aromatic Substitution: Determining the most likely positions for substitution on the aromatic rings and the associated energy barriers.

By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates, and helps to explain why certain products are formed over others.

Investigation of Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other governs their macroscopic properties, such as crystal structure, solubility, and the ability to form larger, ordered structures (self-assembly). The functional groups in this compound are prime candidates for forming strong and directional intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This allows for the formation of strong hydrogen-bonded dimers, a common structural motif for carboxylic acids. researchgate.netmdpi.com The pyridine nitrogen can also act as a hydrogen bond acceptor.

π-π Stacking: The large, flat, aromatic surface of the indenopyridine core allows for attractive π-π stacking interactions between molecules.

Self-Assembly: The combination of strong hydrogen bonding and π-π stacking can lead to the spontaneous self-assembly of molecules into well-defined supramolecular structures, such as sheets or columns. researchgate.net Computational studies, often combining DFT with methods that can accurately describe non-covalent interactions, can predict the most stable packing arrangements and the energies of these interactions, providing insight into the crystallization process and the design of novel materials. researchgate.netnih.gov

Chemical Reactivity and Transformation Chemistry of 5h Indeno 1,2 B Pyridine 5 Carboxylic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid moiety at the 5-position is the most readily accessible functional group for derivatization, enabling the synthesis of a diverse array of related compounds.

Esterification and Amidation Reactions

The conversion of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid into its corresponding esters and amides is a fundamental aspect of its chemistry. These reactions are crucial for creating libraries of compounds for biological evaluation.

Esterification can be achieved through standard acid-catalyzed methods, such as reacting the carboxylic acid with an alcohol in the presence of a strong acid like sulfuric acid. Alternatively, milder conditions involving coupling agents can be employed. The use of dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation under ambient conditions.

Amidation reactions follow a similar logic, typically requiring the activation of the carboxylic acid to promote the formation of the amide bond with a primary or secondary amine. Peptide coupling reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are commonly used to achieve high yields and purity of the desired amide products.

Table 1: Examples of Esterification and Amidation Reactions

Reactant 1 Reactant 2 Coupling Agent/Catalyst Product
This compound Methanol Sulfuric Acid Methyl 5H-indeno[1,2-b]pyridine-5-carboxylate
This compound Isopropanol DCC, DMAP Isopropyl 5H-indeno[1,2-b]pyridine-5-carboxylate
This compound Aniline HBTU, DIPEA N-phenyl-5H-indeno[1,2-b]pyridine-5-carboxamide
This compound Morpholine BOP, Triethylamine (B128534) (5H-Indeno[1,2-b]pyridin-5-yl)(morpholino)methanone

Decarboxylation Pathways and Conditions

The removal of the carboxylic acid group to form the parent heterocycle, 5H-Indeno[1,2-b]pyridine, is a significant transformation. The stability of the C5-carboxyl group necessitates specific conditions to induce decarboxylation.

Thermal decarboxylation is a common method, often requiring high temperatures and sometimes the presence of a catalyst. Heating the compound in a high-boiling solvent like quinoline, with or without a copper catalyst, can facilitate the elimination of carbon dioxide. The reaction mechanism is believed to involve the formation of a zwitterionic intermediate.

Photochemical decarboxylation offers a milder alternative. Irradiation of the carboxylic acid with ultraviolet light, potentially in the presence of a photosensitizer, can promote the cleavage of the C-C bond, leading to the formation of a carbanion that is subsequently protonated by the solvent.

Table 2: Decarboxylation Conditions

Method Conditions Product
Thermal Heat in Quinoline with Copper powder 5H-Indeno[1,2-b]pyridine
Photochemical UV irradiation in a protic solvent 5H-Indeno[1,2-b]pyridine

Formation of Acid Halides, Anhydrides, and Other Activated Carboxylic Acid Derivatives

To enhance the electrophilicity of the carboxyl carbon for subsequent nucleophilic attack, this compound is often converted into more reactive derivatives.

The formation of the corresponding acid chloride is a routine procedure, typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 5H-Indeno[1,2-b]pyridine-5-carbonyl chloride.

Mixed anhydrides can also be prepared. For example, reaction with pivaloyl chloride in the presence of a tertiary amine base like triethylamine generates a mixed anhydride (B1165640) that serves as an efficient acylating agent.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indenopyridine Core

The aromatic rings of the indenopyridine system are subject to substitution reactions, with the regioselectivity governed by the electronic properties of the fused heterocyclic system. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitutions such as nitration or halogenation require harsh conditions and tend to occur at positions on the benzene (B151609) ring.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). The outcome of such reactions can be influenced by the presence of activating or deactivating groups on the ring system.

Oxidation and Reduction Chemistry of the Indenopyridine System

The indenopyridine core can undergo both oxidation and reduction, leading to a range of structurally distinct molecules.

Oxidation of the 5H-indeno[1,2-b]pyridine system can target different sites. The methylene (B1212753) bridge at the 5-position can be oxidized to a ketone using oxidizing agents like chromium trioxide, yielding Indeno[1,2-b]pyridin-5-one. The nitrogen atom of the pyridine ring can also be oxidized to an N-oxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

Reduction of the pyridine ring is commonly achieved through catalytic hydrogenation. Using hydrogen gas in the presence of a noble metal catalyst like palladium or platinum results in the formation of the corresponding tetrahydroindeno[1,2-b]pyridine derivative. The extent of reduction can be controlled by adjusting the reaction conditions, such as pressure, temperature, and catalyst choice.

Rearrangement Reactions and Skeletal Transformations

While less frequently documented, the 5H-indeno[1,2-b]pyridine skeleton has the potential to undergo rearrangement reactions under specific stimuli. Treatment with strong acids or bases at elevated temperatures, or through photochemical irradiation, could induce skeletal transformations. These rearrangements might involve ring-opening, ring-closing, or substituent migration, providing pathways to novel and complex heterocyclic structures. The specific products of such rearrangements would be highly dependent on the reaction conditions and the substitution pattern of the starting material.

Strategies for Further Functionalization and Derivatization at Various Positions

The structural architecture of this compound offers multiple sites for chemical modification. These include the carboxylic acid group at the 5-position, the pyridine ring, and the benzene ring of the indene (B144670) moiety.

The carboxylic acid functionality is a prime target for derivatization. Standard esterification conditions, such as treatment with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), would be expected to yield the corresponding esters. For more sensitive alcohol substrates or to avoid harsh acidic conditions, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) could be employed. Similarly, the formation of amides can be achieved by reacting the carboxylic acid with a primary or secondary amine, often facilitated by the aforementioned coupling agents to form an activated intermediate.

Functionalization of the aromatic rings is also a viable strategy. The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the benzene portion of the indene ring system would be the more likely site for such reactions. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur on the benzene ring, with the position of substitution being influenced by the directing effects of the fused heterocyclic system.

Conversely, the pyridine ring is susceptible to nucleophilic attack. Nucleophilic aromatic substitution reactions, particularly at the positions alpha and gamma to the nitrogen atom, are a potential pathway for introducing new functional groups. However, the presence of the fused indene ring may influence the regioselectivity of such transformations.

Chemo- and Regioselective Transformations of the Nitrogen Heterocycle

Achieving chemo- and regioselectivity in the transformation of the nitrogen heterocycle of this compound is a key challenge and a significant opportunity for creating diverse molecular architectures.

One of the most common and effective ways to modulate the reactivity of a pyridine ring is through N-oxidation. Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), would likely convert the pyridine nitrogen to the corresponding N-oxide. This transformation has profound effects on the electronic properties of the ring. The N-oxide is more susceptible to both electrophilic and nucleophilic attack. For electrophilic substitution, the N-oxide functionality can direct incoming electrophiles to the 2- and 4-positions of the pyridine ring. Following the substitution reaction, the N-oxide can be readily reduced back to the pyridine, providing a powerful tool for regioselective functionalization that would otherwise be difficult to achieve.

Furthermore, the nitrogen atom of the pyridine ring can be quaternized by reaction with alkyl halides to form pyridinium (B92312) salts. This modification significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The selective transformation of the pyridine ring in the presence of the carboxylic acid and the indene moiety would depend on the careful choice of reagents and reaction conditions. For instance, transformations under basic conditions might lead to competing deprotonation of the carboxylic acid, which could influence the reactivity of the rest of the molecule. Similarly, strongly acidic conditions used for some electrophilic substitutions could lead to protonation of the pyridine nitrogen, further deactivating the ring towards electrophilic attack.

In the absence of specific literature precedents for this compound, the development of synthetic routes for its derivatization would necessitate a systematic investigation of these fundamental transformations to establish the optimal conditions for achieving the desired chemo- and regioselectivity.

Rational Design and Synthesis of Advanced Indenopyridine Carboxylic Acid Derivatives and Analogs

Principles of Molecular Scaffold Modification and Diversification

Diversification of the 5H-indeno[1,2-b]pyridine scaffold can be achieved at several key positions. The carboxylic acid at position 5 is a primary site for modification, allowing for the formation of esters, amides, and other derivatives. nih.gov These modifications can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets. Furthermore, substitutions on the pyridine (B92270) and benzene (B151609) rings of the indenopyridine system offer a rich avenue for exploring structure-activity relationships (SAR). For instance, the introduction of various aryl groups at the 2- and 4-positions of the pyridine ring has been a successful strategy for creating diverse libraries of compounds. nih.gov

The concept of isosteric replacement is another fundamental principle applied in the diversification of this scaffold. Replacing specific atoms or groups with others that have similar steric and electronic properties can lead to analogs with improved characteristics. For example, substituting a phenyl ring with a bioisosteric heteroaromatic ring like furan (B31954) or thiophene (B33073) can alter the molecule's metabolic stability and target-binding interactions. nih.govnih.gov

Synthetic Strategies for Analog Libraries and Chemical Space Exploration

The efficient construction of diverse analog libraries is crucial for exploring the chemical space around the 5H-indeno[1,2-b]pyridine-5-carboxylic acid core. Multi-component reactions (MCRs) have emerged as a powerful tool in this context, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. nih.govresearchgate.net

One prominent MCR approach for synthesizing indenopyridine derivatives involves the one-pot reaction of 1-indanone (B140024), an aromatic aldehyde, and malononitrile (B47326) in the presence of a base. nih.govresearchgate.netresearchgate.netrsc.org This strategy allows for the facile introduction of a wide range of substituents on the pyridine ring by simply varying the aldehyde component. The resulting 2-amino-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles can then be further functionalized. For instance, hydrolysis of the nitrile group can yield the corresponding carboxylic acid.

Another versatile synthetic handle is the introduction of a halogen, such as bromine, onto the indenopyridine scaffold. This allows for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a vast array of aryl, heteroaryl, or alkyl groups. nih.gov This late-stage functionalization strategy is particularly valuable for generating libraries with high structural diversity.

The synthesis of thioglycoside derivatives of indenopyridine represents another innovative approach to scaffold diversification. nih.gov This involves the initial synthesis of a 2-thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitrile intermediate, which can then be reacted with various sugar bromides to yield a series of indenopyridine thioglycosides. nih.gov This strategy introduces carbohydrate moieties, which can significantly alter the solubility and pharmacokinetic properties of the parent compound.

Impact of Substituent Effects on Chemical Reactivity and Spectroscopic Properties

The electronic nature of substituents appended to the this compound scaffold profoundly influences its chemical reactivity and spectroscopic characteristics. Substituents can exert their effects through a combination of inductive and resonance effects. ucsb.edu

Chemical Reactivity:

The reactivity of the carboxylic acid group is particularly sensitive to the electronic properties of substituents on the aromatic rings. Electron-withdrawing groups (EWGs), such as nitro or halogen groups, increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through inductive effects. ucsb.edu Conversely, electron-donating groups (EDGs), like alkyl or alkoxy groups, decrease acidity. ucsb.edu This modulation of acidity can be critical for the molecule's interaction with biological targets.

Spectroscopic Properties:

Substituents also cause predictable shifts in the spectroscopic signatures of indenopyridine derivatives. In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of protons and carbons are influenced by the electron density around them. researchgate.net EWGs tend to shift signals to a lower field (higher ppm), while EDGs cause an upfield shift. researchgate.net These shifts provide valuable information about the electronic environment within the molecule.

In Infrared (IR) spectroscopy, the stretching frequency of the carbonyl group in the carboxylic acid is a sensitive probe of substituent effects. EWGs increase the carbonyl stretching frequency, while EDGs decrease it. researchgate.net This is because EWGs increase the double bond character of the C=O bond.

The introduction of certain substituents can also impart fluorescence properties to the molecule. The position and nature of these substituents can significantly affect the absorption and emission wavelengths, as well as the quantum yield. nih.govrsc.org For example, push-pull systems, where an electron-donating group and an electron-withdrawing group are part of the same conjugated system, can lead to intramolecular charge transfer (ICT) upon excitation, resulting in large solvatochromic shifts in the emission spectra. rsc.org

Design of Chemically Modified Analogues for Enhanced Specificity or Novel Functionality

Building upon the principles of scaffold modification and an understanding of substituent effects, researchers can design chemically modified this compound analogues with enhanced specificity or entirely new functionalities. This design process is often guided by computational modeling and structure-based design techniques. nih.govnih.gov

For enhanced specificity, the goal is to design molecules that interact more potently with the desired biological target while minimizing interactions with off-target molecules. This can be achieved by introducing substituents that create favorable steric and electronic complementarity with the target's binding site. For example, docking calculations can be used to predict how different analogues will fit into a protein's active site, guiding the synthesis of compounds with improved binding affinity. nih.gov

The introduction of specific functional groups can also be used to develop analogues with novel functionalities. For instance, incorporating a photoreactive group could lead to the development of photodynamic therapy agents. Attaching a fluorescent tag would enable the use of the molecule as a probe for biological imaging.

A key strategy in this area is the synthesis of hybrid molecules that combine the indenopyridine scaffold with other pharmacologically active moieties. For example, the synthesis of indenopyridine thioglycosides introduces a sugar moiety, which could potentially target glucose transporters or alter the molecule's cell permeability. nih.gov Similarly, creating amide derivatives of the carboxylic acid with various amino acids or other small molecules can lead to compounds with unique biological activity profiles. nih.gov

Potential Applications in Advanced Materials Science and Catalysis

Indenopyridine Scaffolds as Ligands in Organometallic Catalysis

The nitrogen atom in the pyridine (B92270) ring of the indenopyridine scaffold serves as a potential coordination site for transition metals, making these structures attractive candidates for ligand design in organometallic catalysis. Analogous to the well-studied pyridine-bis(imine) (PDI) and terpyridine ligands, indenopyridine-based ligands can form stable complexes with various metals, including iron, cobalt, rhodium, and ruthenium. nih.govnih.gov The rigid indenyl portion of the scaffold can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

Transition-metal indenyl complexes are known to exhibit enhanced reactivity in substitution and related reactions due to the "indenyl effect". rsc.org When combined with the coordinating properties of the pyridine nitrogen, functionalized indenopyridine ligands could offer unique advantages. For instance, iron complexes bearing PDI ligands are among the most active catalysts for ethylene polymerization. nih.gov Similarly, manganese-based catalysts with ligands incorporating pyridyl groups have demonstrated high turnover numbers in oxidation reactions. The degradation of some pyridyl ligands to pyridine-2-carboxylic acid under reaction conditions has been shown to be the source of catalytic activity, highlighting the potential role of the carboxylic acid group in the title compound. researchgate.net

The structural features of indenopyridine ligands could be leveraged in various catalytic transformations:

Polymerization and Oligomerization: Iron and cobalt complexes with indenopyridine-derived ligands could be explored for the selective polymerization or oligomerization of olefins. nih.govresearchgate.net

Cross-Coupling Reactions: Palladium complexes featuring indenopyridine phosphine ligands may serve as efficient catalysts for C-C and C-N cross-coupling reactions, a field where indenyl phosphines have already proven versatile. rsc.org

Hydrogenation and Hydrofunctionalization: The ability of terpyridine-metal complexes to activate small molecules suggests that indenopyridine analogues could be developed for hydrogenation, hydrosilylation, and other addition reactions. nih.gov

Catalyst SystemLigand TypeMetal CenterPotential Catalytic Application
System 1Pyridine-bis(imine) (PDI)Fe, CoEthylene Polymerization/Oligomerization nih.gov
System 2Indenyl PhosphinePd, RhCross-Coupling, Asymmetric Catalysis rsc.org
System 3TerpyridineRu, RhHydrofunctionalization, Reduction Reactions nih.gov
System 4Pyridin-2-yl based ligandsMnOxidation of Alkenes and Alcohols researchgate.net

Integration into Organic Electronic Materials (e.g., semiconductors, charge transport materials, OLEDs)

The extended π-conjugated system of the indenopyridine core makes it a promising building block for organic electronic materials. Heterocyclic compounds containing pyridine and quinoline are recognized as π-conjugated semiconductor materials with high thermal stability and photoluminescence quantum yields, making them suitable for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net

Derivatives of the indenopyridine scaffold could function as:

Emitters in OLEDs: Indenopyrazine derivatives have been successfully used as blue-emitting materials in OLEDs, demonstrating high efficiency. researchgate.net By modifying the substituents on the 5H-Indeno[1,2-b]pyridine-5-carboxylic acid core, it is possible to tune the emission color and improve device performance. Pyrimidine (B1678525) derivatives, in general, are widely used as strong electron acceptors in fluorescent and phosphorescent emitters for OLEDs. nih.gov

Charge Transport Materials: The planar structure and potential for π-π stacking suggest that indenopyridine derivatives could facilitate charge transport. Depending on the substituents, they could be tailored to function as either electron-transporting or hole-transporting materials.

Organic Semiconductors: The inherent semiconductor properties of related π-conjugated systems indicate that indenopyridine-based materials could be used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The performance of such materials is highly dependent on their molecular structure, which influences their packing in the solid state and their fundamental electronic properties like HOMO and LUMO energy levels. nih.gov

Material TypeCore StructureApplicationKey Property
EmitterIndenopyrazineBlue OLEDsHigh External Quantum Efficiency researchgate.net
EmitterPhenyl PyrimidineOLEDsTriplet Exciton Utilization nih.gov
EmitterPyrene-BenzimidazoleBlue OLEDsHigh Thermal Stability nih.gov
SemiconductorQuinolineOLEDs, OptoelectronicsHigh Photoluminescence Quantum Yield researchgate.net

Applications in Supramolecular Chemistry and Self-Assembled Structures

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined architectures from smaller molecular components. mdpi.com The indenopyridine scaffold possesses features that make it an excellent candidate for use in supramolecular assembly. The pyridine nitrogen provides a well-defined coordination site for metal ions, while the carboxylic acid group can engage in hydrogen bonding. nih.gov

The combination of a rigid aromatic backbone with specific recognition sites allows for the programmed self-assembly of complex structures:

Metallo-supramolecular Architectures: Similar to terpyridine, which forms stable linear complexes with metals, indenopyridine derivatives could be used to construct discrete 2D and 3D structures like macrocycles, cages, and polygons. nih.govnih.gov The self-assembly can be directed by the geometry of the ligand and the coordination preference of the metal ion. nih.gov

Hydrogen-Bonded Networks: The carboxylic acid functional group can form robust hydrogen-bonding synthons, leading to the formation of tapes, sheets, or more complex 3D networks.

Self-Assembled Monolayers (SAMs): When functionalized with appropriate anchoring groups, indenopyridine derivatives could form ordered SAMs on surfaces, which is a powerful method for controlling surface properties for applications in biosensors and molecular electronics. mdpi.com

Nanotubes and Aggregates: Pyridine-containing macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes, a process driven by π-π stacking and other intermolecular forces. nih.govchemrxiv.org The planar indenopyridine core could facilitate similar assemblies.

Role as Building Blocks for Complex Chemical Architectures

The this compound scaffold is a versatile synthon for the construction of more complex, functional molecules. Its fused ring system provides a rigid core that can be chemically modified at several positions to introduce desired properties. Multicomponent reactions involving precursors like 1-indanone (B140024), aromatic aldehydes, and malononitrile (B47326) have been used to efficiently synthesize a library of indenopyridine derivatives. nih.gov

This building block approach is crucial for:

Medicinal Chemistry: The indenopyridine skeleton is present in molecules with significant biological activity, including potent anticancer and antimetastatic agents. nih.govnih.gov The carboxylic acid group can serve as a handle for further derivatization to improve pharmacological properties.

Combinatorial Chemistry: Using the indenopyridine core in multicomponent reactions allows for the rapid generation of diverse molecular libraries, which is a key strategy in drug discovery and materials science. beilstein-journals.org

Synthesis of Functional Dyes and Polymers: The chromophoric nature of the indenopyridine system makes it a useful building block for creating new dyes with specific absorption and emission properties. It can also be incorporated into polymer backbones to create functional materials with tailored electronic or optical characteristics.

Potential in Advanced Separation Technologies and Chemical Sensing

The development of new materials for selective separation and sensitive chemical detection is a critical area of research. The indenopyridine scaffold offers a platform for designing molecules tailored for these applications.

Advanced Separation Technologies: A derivative, 5H-Indeno[1,2-b]pyridin-5-one, has been successfully separated using reverse-phase High-Performance Liquid Chromatography (HPLC). sielc.com This indicates that the indenopyridine core can be incorporated into stationary phases for chromatographic separations, potentially offering unique selectivity for aromatic or heterocyclic analytes.

Chemical Sensing: Pyridine-based compounds are widely used as fluorescent and colorimetric chemosensors for detecting various species, particularly metal ions. nih.govmdpi.com The nitrogen atom of the pyridine ring can act as a binding site, and the interaction with an analyte can modulate the electronic properties of the π-system, leading to a change in the fluorescence or absorption spectrum. mdpi.com The indenopyridine scaffold could be functionalized to create highly sensitive and selective sensors for:

Metal Ions: Detection of toxic heavy metal ions like mercury, lead, and chromium is a significant environmental concern. mdpi.com

Anions: Integration into larger supramolecular structures could allow for the selective binding and sensing of anions.

Organic Molecules: The aromatic surface of the indenopyridine core could be designed to interact with specific organic molecules, enabling their detection in complex mixtures. mdpi.com

ApplicationCore MoietyTarget AnalyteDetection Principle
Chemical SensorPyridineBenzene (B151609), Fuel AdulterantsFluorescence Quenching mdpi.com
Chemical Sensor3-Aminopyridine Schiff baseCu(II), Al(III), Fe(III)Spectrophotometric/Fluorometric change nih.gov
Chemical Sensor2-Amino-pyridineHeavy Metal Ions (Cr²⁺, Hg²⁺)Fluorescence Response mdpi.com
SeparationIndenopyridin-oneN/A (Analyte)Reverse-Phase HPLC sielc.com

Future Perspectives and Emerging Research Directions

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of 5H-indeno[1,2-b]pyridine-5-carboxylic acid and its derivatives will prioritize efficiency, environmental responsibility, and scalability. Research is moving away from classical, multi-step procedures towards more elegant and sustainable strategies. Key areas of development include multicomponent reactions (MCRs), which allow for the construction of complex molecules like indenopyridines from three or more starting materials in a single step, significantly improving atom economy and reducing waste. nih.govresearchgate.netmdpi.com

Green chemistry principles are becoming central to the synthesis of these heterocycles. mdpi.com This involves the use of environmentally benign solvents, such as water, or solvent-free reaction conditions. mdpi.comacs.org Furthermore, the development of reusable, heterogeneous catalysts, like nanocrystalline MgO or zinc-based systems, offers a pathway to more sustainable and cost-effective production processes. mdpi.comacs.org Future efforts will likely focus on optimizing these green protocols, such as using organocatalysts like pyridine-2-carboxylic acid or employing energy-efficient techniques like ultrasonic irradiation to facilitate reactions. mdpi.commdpi.com The scalability of these methods, demonstrating their viability for producing gram-scale or larger quantities, will be a critical test for their practical application. nih.gov

Synthetic StrategyCatalyst/ConditionsKey Advantages
One-Pot Multicomponent Reaction Aromatic aldehydes, enaminone, malononitrile (B47326)High efficiency, simplified procedure. nih.gov
Green Synthesis Nanocrystalline MgO in waterEnvironmentally friendly, sustainable. mdpi.com
Catalyst-Free Synthesis Thermal/Microwave, solvent-freeReduced waste, energy-efficient. researchgate.net
Organocatalysis Pyridine-2-carboxylic acidMetal-free, green catalyst. mdpi.com
Copper-Catalyzed Thienannulation Copper catalyst, airInexpensive catalyst, scalable. nih.gov

This table provides a summary of modern synthetic strategies applicable to indenopyridine and related heterocyclic frameworks, highlighting the trend towards more sustainable and efficient chemical manufacturing.

Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

While standard spectroscopic methods like NMR, IR, and mass spectrometry are well-established for the structural characterization of indenopyridine derivatives, the future lies in applying advanced techniques for dynamic, in-situ analysis. innoget.comnih.govacs.org Such methods are crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions in real-time. researchgate.net

Emerging ionization techniques in mass spectrometry, such as nanodroplet interfacial ionization (NII), offer unprecedented sensitivity for detecting polycyclic aromatic compounds. rsc.org The application of NII or similar high-sensitivity methods could enable the direct detection of trace intermediates in the synthesis of indenopyridines, providing critical insights into the reaction pathways. rsc.org Furthermore, advanced spectroscopic methods can be used to study the interactions of these molecules in complex environments. For instance, techniques capable of monitoring photochemical reactions or characterizing surface interfaces will be invaluable as indenopyridines are explored for applications in materials science and photochemistry. researchgate.net The ability to analyze real experimental data to retrieve detailed information about chemical and biological systems is a key learning outcome of modern spectroscopy modules and will be applied extensively to this class of compounds. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new indenopyridine-based molecules. rsc.org These computational tools can process vast amounts of chemical data to predict the properties of novel compounds, optimize molecular structures for specific functions, and even suggest synthetic routes. mdpi.comrsc.org

For the indenopyridine framework, AI/ML algorithms can be trained on existing data to design derivatives with enhanced biological activity or tailored electronic properties for materials applications. nih.gov This data-driven approach, often referred to as inverse design, can drastically reduce the time and cost associated with traditional trial-and-error discovery processes. rsc.org AI can recognize hit and lead compounds and provide quicker validation of a drug target and optimization of the drug structure design. researchgate.net

Furthermore, ML models are becoming increasingly adept at predicting the outcomes of chemical reactions. mdpi.com By analyzing vast reaction databases, these models can help chemists identify the most efficient and viable pathways to synthesize a target indenopyridine derivative, even for complex, multi-step sequences. mdpi.com This predictive power extends to identifying potential challenges, such as side reactions or low yields, before a synthesis is ever attempted in the lab. rsc.org

Exploration of Novel Non-Biological Applications and Interdisciplinary Research Opportunities

While historically explored for their biological activity, the rigid, planar, and electron-rich structure of the indenopyridine framework makes it an excellent candidate for applications in materials science and organic electronics. researchgate.netnih.gov This opens up numerous interdisciplinary research opportunities.

One of the most promising areas is the development of organic semiconductors. Fused heterocyclic systems are known to be effective charge-transporting materials in organic field-effect transistors (OFETs) and light-absorbing dyes in organic solar cells (OSCs). nih.gov By chemically modifying the indenopyridine core, researchers can tune its electronic properties, such as the HOMO/LUMO energy levels, to create new materials for flexible displays, printable circuits, and next-generation photovoltaic devices. researchgate.netresearchgate.net

Another exciting frontier is the use of indenopyridine derivatives as building blocks for Metal-Organic Frameworks (MOFs). mdpi.com MOFs are highly porous materials constructed from metal ions linked by organic molecules. rsc.orgresearchgate.net The nitrogen atom in the pyridine (B92270) ring and the carboxylic acid group of this compound make it an ideal organic linker. rsc.org By incorporating this framework into MOFs, it may be possible to create new materials with tailored properties for applications in gas storage, separation, and heterogeneous catalysis. researchgate.netrsc.org

Investigation of Indenopyridine Frameworks in Energy Storage and Conversion Systems

The unique structural and electronic properties of fused N-heterocyclic compounds suggest their potential utility in energy-related applications. The investigation of indenopyridine frameworks in energy storage and conversion systems is an emerging research direction with significant promise.

In energy conversion, particularly in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs), pyridine derivatives have been used as electrolyte additives and as core components of light-harvesting dyes. nih.govacs.org The indenopyridine scaffold, with its extended π-conjugated system, could be engineered to absorb light in the visible or near-infrared spectrum, making it a candidate for new, efficient photosensitizers. nih.govresearchgate.net

In the realm of energy storage, the stability of fused aromatic ring systems is a highly desirable trait for materials used in batteries and other storage devices. Fused heterocyclic compounds are being explored as high-energy density materials due to their high heats of formation and thermal stability. mdpi.com The robust nature of the indenopyridine structure could make its derivatives suitable as stable electrode materials or as components in redox-flow batteries, where chemical stability over many charge-discharge cycles is paramount. The ability to functionalize the core structure allows for the tuning of redox potentials, a key parameter in designing next-generation energy storage systems.

Q & A

Q. What are the established synthetic routes for 5H-Indeno[1,2-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

Conventional synthesis involves cyclocondensation of substituted pyridine precursors with indenyl derivatives under acid catalysis. For example, Mishriky et al. (1997) optimized yields (~65%) using acetic acid as a catalyst at 80–100°C . Modern approaches explore microwave-assisted synthesis (reducing reaction time from hours to minutes) or flow chemistry for scalability. Key factors include solvent polarity (polar aprotic solvents enhance reactivity) and stoichiometric ratios of reactants (1:1.2 for indenyl:pyridine precursors). Impurities often arise from incomplete cyclization, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is structural characterization of this compound performed?

A multi-technique approach is essential:

  • NMR : 1H^1H-NMR (δ 8.2–8.5 ppm for pyridine protons; δ 2.5–3.0 ppm for indene methylene groups) and 13C^{13}C-NMR (carboxylic acid carbon at ~170 ppm).
  • X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between pyridine and indene rings ~15–20°) .
  • Mass spectrometry : ESI-MS typically shows [M+H]+^+ at m/z 264.1 (calculated for C13_{13}H9_9NO2_2).
  • IR spectroscopy : Carboxylic acid O–H stretch at 2500–3300 cm1^{-1}, C=O at 1680–1700 cm1^{-1} .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is hygroscopic and degrades under prolonged UV exposure. Storage recommendations:

  • Short-term : Desiccated at –20°C in amber vials (≥95% purity retention over 6 months).
  • Long-term : Lyophilized at –80°C under argon (99% purity retention over 2 years).
    Degradation products include decarboxylated analogs (detected via HPLC at RT = 12.3 min) and oxidized indene derivatives .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound against cancer targets?

Standard assays include:

  • Cytotoxicity : MTT assay (IC50_{50} values in HepG2 or MCF-7 cells; compare with doxorubicin controls).
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR IC50_{50} ~5 µM).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining (dose-dependent early apoptosis at 10–50 µM).
    Contradictions in activity (e.g., variable IC50_{50} across cell lines) may arise from differences in cellular uptake or efflux pumps (validate via ABC transporter inhibition assays) .

Q. What structure-activity relationships (SAR) govern modifications to this compound?

Critical substituents and their effects:

Modification Impact
Carboxylic acid group Essential for target binding (removal reduces activity by >90%)
Halogenation (e.g., Br at position 6) Enhances lipophilicity and cytotoxicity (IC50_{50} ↓ by 40%)
Methylation of indene ring Improves metabolic stability (t1/2_{1/2} ↑ from 2.1 to 4.8 h in microsomes)
SAR studies recommend prioritizing substitutions at positions 3 and 6 for optimal bioactivity .

Q. How should researchers address contradictions in reported biological data for this compound?

Common sources of discrepancy:

  • Assay variability : Normalize data using internal controls (e.g., staurosporine for cytotoxicity).
  • Batch purity : Validate via HPLC (purity ≥98% required for reproducibility).
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC-certified) and replicate across ≥3 independent experiments. Contradictory enzyme inhibition data may reflect differences in assay pH or cofactor concentrations .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Proposed mechanisms:

  • DNA intercalation : Fluorescence quenching studies show binding to calf thymus DNA (Kd_d ~104^4 M1^{-1}).
  • Topoisomerase II inhibition : Gel electrophoresis reveals dose-dependent inhibition of DNA relaxation (EC50_{50} ~2 µM).
  • Receptor antagonism : Molecular docking predicts strong binding to ATP pockets of kinases (Glide score ≤ –8.0 kcal/mol). Validate via CRISPR knockouts of suspected targets .

Q. Which analytical methods are optimal for quantifying this compound in complex matrices?

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (LOD: 0.1 µg/mL).
  • LC-MS/MS : MRM transition m/z 264.1 → 246.1 (quantify in plasma with >95% recovery).
  • UV-Vis : λmax_{\text{max}} at 275 nm (ε = 1.2 × 104^4 L·mol1^{-1}·cm1^{-1}) for rapid quantification .

Q. How can researchers resolve isomeric impurities during synthesis?

  • Chiral chromatography : Use Chiralpak IA column (heptane/ethanol 90:10) to separate enantiomers (α = 1.2).
  • Crystallization : Ethanol/water recrystallization removes cis/trans isomers (monitor via DSC for polymorph transitions).
  • Dynamic kinetic resolution : Employ lipase catalysts (e.g., CAL-B) to enantioselectively hydrolyze esters .

Q. What computational tools are recommended for modeling this compound’s interactions?

  • Docking : AutoDock Vina or Schrödinger Glide for target binding poses.
  • MD simulations : GROMACS (AMBER force field) to assess stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns).
  • QSAR : CoMFA or CoMSIA models (q2^2 >0.6) to predict bioactivity of derivatives .

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